molecular formula C10H4F4O2S B142304 Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate CAS No. 155167-42-3

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate

Cat. No.: B142304
CAS No.: 155167-42-3
M. Wt: 264.2 g/mol
InChI Key: GASHSXKOOYCGAF-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative with the molecular formula C10H4F4O2S and a molecular weight of 264.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of the thiophene ring using molecular fluorine (F2) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or N-fluorobenzenesulfonimide (NFSI) to achieve selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted benzothiophenes.

Scientific Research Applications

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrafluoro-2-methyl-1-benzothiophene: Similar structure but with a methyl group instead of a carboxylate ester.

    Benzo[b]thiophene, 6-methyl-: Lacks fluorine atoms and has a methyl group at the 6-position.

Uniqueness

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is unique due to the presence of four fluorine atoms on the benzothiophene ring, which significantly alters its chemical and physical properties compared to non-fluorinated analogues . This fluorination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4O2S/c1-16-10(15)4-2-3-5(11)6(12)7(13)8(14)9(3)17-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASHSXKOOYCGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C(C(=C2S1)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570139
Record name Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155167-42-3
Record name Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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